Methyl ethyl ketone can be synthesized through several methods:
In microbiological synthesis, optimal conditions include using a substrate concentration of 1% vol butanol and maintaining a temperature of 28-30 °C with constant stirring. The reaction can be monitored using gas chromatography to analyze the production of methyl ethyl ketone over time .
Methyl ethyl ketone has the molecular formula . Its structure consists of a four-carbon chain with a carbonyl group (C=O) located at the second carbon atom. The chemical structure can be represented as follows:
Methyl ethyl ketone participates in various chemical reactions, including:
The reaction conditions for these transformations often require specific catalysts and temperatures, which vary depending on the desired product.
The mechanism of action for methyl ethyl ketone primarily involves its role as a solvent and reagent in organic synthesis. Its ability to dissolve various organic compounds makes it valuable in processes like extraction and chromatography.
In biological systems, methyl ethyl ketone can affect cellular metabolism by inhibiting specific enzymes involved in metabolic pathways, thus impacting cell viability and function.
Methyl ethyl ketone has a flash point of 24 °C and should be handled with care due to its flammability and potential health hazards upon inhalation or skin contact.
Methyl ethyl ketone finds extensive use in various scientific and industrial applications:
The mitogen-activated protein kinase kinase (MEK)-extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade frequently dysregulated in human cancers. Constitutive activation of this pathway occurs primarily through gain-of-function mutations in upstream regulators such as rat sarcoma virus (RAS) (observed in 36% of colorectal cancers and 63% of pancreatic cancers) and rapidly accelerated fibrosarcoma (BRAF) (present in 50–70% of melanomas and 40% of papillary thyroid cancers) [5] [7]. These mutations drive uncontrolled cell proliferation and survival by sustaining MEK activation independent of extracellular signals. MEK's sole known substrates are ERK1 and ERK2, making it a pivotal bottleneck in this oncogenic cascade. Phosphorylated ERK translocates to the nucleus, activating transcription factors like Fos and Myc that promote cell cycle progression and suppress apoptosis [5] [9].
Table 1: Prevalence of MEK-ERK Pathway Dysregulation in Human Cancers
| Cancer Type | Key Mutations | Prevalence | Primary Consequence |
|---|---|---|---|
| Melanoma | BRAF V600E/K | 50–70% | Constitutive MEK phosphorylation |
| Colorectal | KRAS/NRAS | 36–52% | Ligand-independent pathway activation |
| Pancreatic | KRAS | 63% | Persistent ERK nuclear translocation |
| Thyroid | BRAF | 40% | Bypass of regulatory feedback mechanisms |
| Lung | KRAS | 19% | Sustained cyclin D expression |
The functional consequence of pathway dysregulation includes cyclin D overexpression, which accelerates G1/S phase transition by phosphorylating retinoblastoma protein. This process is particularly relevant in RAS-mutant cancers where MEK inhibitor monotherapy often fails due to ERK reactivation through compensatory mechanisms [6] [7].
MEK-IN-6 exerts its inhibitory effects through precise interactions with the MEK1/2 allosteric pocket. Structural analyses of related MEK inhibitors reveal binding adjacent to, but not overlapping with, the adenosine triphosphate (ATP)-binding site. This non-competitive mechanism involves displacement of the activation loop (residues Ser218–Ile222 in MEK1), locking the kinase in a catalytically inactive conformation [2] [7]. The inhibitor stabilizes a unique "αC-helix out" orientation and disrupts the formation of the salt bridge between Lys97 and Glu114 (MEK1 numbering), which is essential for catalytic competence [7].
Key pharmacophores include:
Table 2: Critical Binding Interactions of MEK Inhibitors
| Structural Element | Residue Interaction | Functional Impact | MEK-IN-6 Specificity |
|---|---|---|---|
| Allosteric pocket | Met143 (gatekeeper) | Controls inhibitor access | Fluorophenyl engagement |
| Glycine-rich loop | Val127, Leu118 | Stabilizes inactive conformation | Hydrophobic packing |
| Activation segment | Ser212 | Anchors DFG motif | Hydrogen bond donation |
| αC-helix | Lys97, Glu114 | Disrupts catalytic salt bridge | Conformational displacement |
MEK-IN-6 demonstrates potent inhibition of ERK phosphorylation (half maximal inhibitory concentration [IC₅₀]: 2 nanomolar in A375 melanoma cells) through non-ATP-competitive allosteric mechanisms [10]. This binding mode provides kinetic advantages by:
Enzyme kinetic studies reveal that MEK inhibitors exhibit distinct inhibition mechanisms depending on MEK's activation state:
The MEK-ERK pathway exhibits extensive cross-regulation with parallel signaling cascades, particularly phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) and c-Jun N-terminal kinase (JNK) pathways:
Feedback to PI3K/mTOR: ERK phosphorylates tuberous sclerosis complex 2 (TSC2) to suppress mTOR complex 1 (mTORC1) activity, while mTORC2 phosphorylates AKT to modulate RAF function. MEK inhibition relieves this feedback, potentially activating PI3K signaling. Simultaneous MEK and CDK4/6 inhibition synergistically reduces phosphorylated ribosomal protein S6 (pS6), a key mTORC1 effector [4] [6] [8].
Reciprocal JNK regulation: Hydrogen peroxide (H₂O₂)-mediated oxidative stress activates JNK while suppressing ERK. MEK inhibition shifts this balance, enhancing JNK signaling in a concentration-dependent manner. At high H₂O₂ concentrations (50 micromolar), sustained JNK activation promotes cell cycle arrest [8] [9].
Table 3: Pathway Cross-Talk and Therapeutic Implications
| Interacting Pathway | Molecular Crosstalk Mechanism | Functional Consequence | Therapeutic Synergy |
|---|---|---|---|
| PI3K/AKT/mTOR | ERK-mediated TSC2 phosphorylation | mTORC1 suppression | CDK4/6 inhibitor combinations |
| p70S6K signaling | p70S6K-mediated feedback | Bidirectional pathway inhibition | Enhanced growth suppression |
| JNK stress response | Redox-mediated reciprocal activation | H₂O₂ concentration-dependent effects | Context-dependent outcomes |
| Cell cycle progression | ERK-dependent cyclin D expression | G1/S phase transition | Palbociclib synergy |
MEK-IN-6 significantly alters the spatiotemporal dynamics of phosphorylated ERK (phospho-ERK) through compartment-specific effects:
Cytosolic retention: Under proliferative conditions (1 micromolar H₂O₂), MEK-IN-6 suppresses tyrosine phosphorylation (Tyr204/187) in the cytosol, preventing ERK dimerization required for nuclear translocation [9].
Mitochondrial accumulation: Threonine phosphorylation (Thr202/185) occurs predominantly in mitochondria during oxidative stress. MEK-IN-6 treatment increases mitochondrial phospho-threonine ERK by 3.5-fold at 50 micromolar H₂O₂, correlating with cell cycle arrest [9].
Nuclear translocation blockade: By reducing dual phosphorylation (Thr202/Tyr185) of the TEY motif, MEK-IN-6 impedes nuclear localization sequence exposure, reducing transcription factor activation. Confocal microscopy confirms diminished phospho-ERK in nuclei following MEK-IN-6 treatment across multiple cancer models [5] [9].
These localization shifts demonstrate that MEK inhibition affects not only biochemical signaling but also the spatial organization of pathway components, which determines functional outcomes in tumor progression and therapeutic response.
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: